molecular formula C21H24N2O2 B5210532 3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No. B5210532
M. Wt: 336.4 g/mol
InChI Key: KOZUOPPDYFIHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as Compound 26, is a novel small molecule inhibitor that has shown promising results in the field of cancer research. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in cancer therapy.

Mechanism of Action

3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide 26 inhibits the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression in cancer cells. By inhibiting BRD4, this compound 26 disrupts the expression of key genes that are required for cancer cell growth and survival.
Biochemical and physiological effects:
This compound 26 has been shown to have several biochemical and physiological effects on cancer cells. It has been shown to reduce the expression of key oncogenes, such as c-Myc and Bcl-2, which are involved in cancer cell growth and survival. In addition, it has been shown to inhibit the activity of several signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide 26 is its specificity for BRD4, which reduces the potential for off-target effects. In addition, it has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of this compound 26 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide 26. One area of research is the development of more potent and selective inhibitors of BRD4, which could improve the efficacy of cancer therapy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound 26, which could help to personalize cancer therapy. Finally, there is a need for further studies to evaluate the safety and efficacy of this compound 26 in preclinical and clinical settings.

Synthesis Methods

The synthesis of 3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide 26 involves several steps, including the reaction of 4-(1-piperidinylcarbonyl)phenylboronic acid with 3,5-dimethylbenzoyl chloride in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure this compound 26. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the compound.

Scientific Research Applications

3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide 26 has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for cancer therapy.

properties

IUPAC Name

3,5-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15-12-16(2)14-18(13-15)20(24)22-19-8-6-17(7-9-19)21(25)23-10-4-3-5-11-23/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZUOPPDYFIHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.